molecular formula C16H14N2O6 B1242217 Nicardipine Related Compound 2 CAS No. 64603-72-1

Nicardipine Related Compound 2

Cat. No.: B1242217
CAS No.: 64603-72-1
M. Wt: 330.29 g/mol
InChI Key: BXLPPWLKFWCWOY-UHFFFAOYSA-N
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Description

Nicardipine Related Compound 2 is a chemical compound with the molecular formula C16H14N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl, nitrophenyl, and dicarboxylic acid ester groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker

Pharmacokinetics

The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .

Cellular Effects

The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicardipine Related Compound 2 typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nicardipine Related Compound 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or alcohols as nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-(3-aminophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPPWLKFWCWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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